Smurf1-IN-A01
Overview
Description
The compound “A01” is a high-affinity inhibitor of the Smurf1 E3 ubiquitin ligase, with a dissociation constant of 3.7 nanomolar . It is known to attenuate Smurf1-mediated degradation of Smad 1/5 and enhance bone morphogenetic protein signaling . This compound has shown potential in promoting osteoblastic activity in certain cell lines .
Mechanism of Action
Target of Action
Smurf1-IN-A01, also known as A01, is a high-affinity selective inhibitor of E3 ubiquitin-protein ligase Smurf1 (Smad ubiquitination regulatory factor-1) . Smurf1 is a ubiquitin protein ligase that regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system (UPS) . It is expressed in many tissues, including the nervous system, bone, lung, and reproductive organs .
Mode of Action
A01 works by disturbing the interaction between Smurf1 and Smad1/5, thereby blocking the ubiquitination of Smad1/5 mediated by Smurf1 . This interaction is crucial as Smurf1 regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system .
Biochemical Analysis
Biochemical Properties
Smurf1-IN-A01 plays a crucial role in biochemical reactions by inhibiting the activity of Smurf1. Smurf1 is an E3 ubiquitin ligase that targets proteins for ubiquitination and subsequent degradation. This compound disrupts the interaction between Smurf1 and its substrates, such as Smad1 and Smad5, preventing their ubiquitination and degradation . This inhibition enhances the responsiveness to bone morphogenetic protein-2 (BMP-2) in myoblasts and osteoblasts, promoting bone formation and repair .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway . In lens epithelial cells, this compound reduces proliferation and migration, thereby inhibiting the formation of fibrotic cataracts . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key signaling proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to Smurf1, which prevents the ubiquitination and degradation of Smad1 and Smad5 . By blocking the Smurf1-Smad1/5 interaction, this compound enhances BMP-2 signaling, leading to increased bone formation and repair . Additionally, this compound modulates the TGF-β/BMP signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can sustainably inhibit cell proliferation and migration in vitro . In vivo studies have demonstrated that this compound can effectively inhibit tumor growth and progression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and progression without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the TGF-β/BMP signaling pathway . By inhibiting Smurf1, this compound prevents the degradation of Smad1 and Smad5, leading to enhanced BMP-2 signaling and increased bone formation . Additionally, this compound modulates the ubiquitin-proteasome system (UPS), which plays a critical role in maintaining cellular homeostasis and regulating protein turnover .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in target tissues, such as bone and tumor tissues, where it exerts its inhibitory effects on Smurf1 . The distribution of this compound within cells is influenced by its binding affinity to Smurf1 and its ability to penetrate cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with Smurf1 and other cellular proteins. This compound is localized to specific cellular compartments, such as the cytoplasm and nucleus, where it inhibits the activity of Smurf1 . The C2 domain of Smurf1 allows it to bind to phospholipid-containing membranes, altering its subcellular localization and function . This targeting mechanism ensures that this compound effectively modulates the activity of Smurf1 within specific cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of “A01” involves scaling up the laboratory synthesis methods to larger reactors. This includes optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
“A01” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
“A01” has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: Another compound with anticancer potential, known for its interaction with DNA.
Pyrimidine-2,4-dione: Exhibits significant inhibition of the P53 protein.
Uniqueness
“A01” is unique in its high affinity for the Smurf1 E3 ubiquitin ligase and its ability to enhance bone morphogenetic protein signaling. This sets it apart from other similar compounds that may target different proteins or pathways .
Properties
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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